molecular formula C5H10ClN5O2 B6613336 ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride CAS No. 1171827-23-8

ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride

Cat. No.: B6613336
CAS No.: 1171827-23-8
M. Wt: 207.62 g/mol
InChI Key: BXBKCZJGOQMUPG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate hydrochloride is a heterocyclic compound featuring a tetrazole ring linked to an amino-acetate ester backbone, with a hydrochloride counterion. The tetrazole moiety is notable for its metabolic stability and bioisosteric resemblance to carboxylic acids, making it valuable in medicinal chemistry for enhancing pharmacokinetic properties . This compound is synthesized via multi-step routes involving condensation and cyclization reactions, as seen in related tetrazole derivatives .

Properties

IUPAC Name

ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2.ClH/c1-2-12-5(11)3(6)4-7-9-10-8-4;/h3H,2,6H2,1H3,(H,7,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBKCZJGOQMUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NNN=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation via Azide-Cyanoformate Cyclization

The most direct route draws from the synthesis of 1H-tetrazole-1-acetic acid derivatives, as described in US3962272A. Here, ethyl azidoacetate reacts with ethyl cyanoformate under thermal conditions (80–135°C) to form ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate. Hydrolysis of this intermediate with hydrochloric acid yields 1H-tetrazole-1-acetic acid.

Adaptation for Amino Group Introduction :
To incorporate the amino group at the α-position, the starting material could be modified to ethyl 2-azido-2-(protected amino)acetate. For example, a Boc-protected azidoacetate ester could undergo cyclization with ethyl cyanoformate, followed by deprotection and salt formation:

  • Cyclization :

    Ethyl 2-azido-2-(Boc-amino)acetate+Ethyl cyanoformate110CEthyl 5-(ethoxycarbonyl)-2-(Boc-amino)-2H-tetrazole-5-yl acetate\text{Ethyl 2-azido-2-(Boc-amino)acetate} + \text{Ethyl cyanoformate} \xrightarrow{110^\circ \text{C}} \text{Ethyl 5-(ethoxycarbonyl)-2-(Boc-amino)-2H-tetrazole-5-yl acetate}

    Reaction conditions: 24–40 hours at 105–115°C in solvent-free or toluene media.

  • Deprotection and Salt Formation :
    Acidic hydrolysis (e.g., HCl/EtOAc) removes the Boc group, yielding the free amine, which is treated with concentrated HCl to form the hydrochloride salt.

Challenges :

  • Stability of the azido and amino groups under thermal conditions.

  • Regioselectivity in tetrazole formation (1H vs. 2H tautomers).

Condensation with Preformed Tetrazole Building Blocks

CN102358737A demonstrates the use of 1H-tetrazole-5-carboxylic acid ethyl ester in chromene synthesis. A similar strategy could involve coupling this tetrazole ester with a glycine derivative.

Proposed Pathway :

  • Synthesis of 1H-Tetrazole-5-carboxylic Acid Ethyl Ester :
    Prepared via cyclization of azidoacetic acid derivatives.

  • Condensation with Ethyl 2-Aminoacetate :

    1H-Tetrazole-5-carboxylic acid ethyl ester+Ethyl 2-aminoacetateDMSO, NaOMeEthyl 2-amino-2-(2H-tetrazol-5-yl)acetate\text{1H-Tetrazole-5-carboxylic acid ethyl ester} + \text{Ethyl 2-aminoacetate} \xrightarrow{\text{DMSO, NaOMe}} \text{Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate}

    Reaction conditions: 80–85°C in DMSO with sodium methoxide, followed by HCl treatment for salt formation.

Advantages :

  • Avoids instability issues with azido-amino intermediates.

  • Leverages readily available tetrazole esters.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

Data from US3962272A highlights temperature as a key variable:

ParameterOptimal RangeImpact on Yield/Purity
Temperature105–115°CHigher purity at lower temps
SolventToluene/DMSOToluene improves cyclization
Reaction Time24–40 hoursLonger times favor completion

For amino-containing analogs, polar aprotic solvents like DMSO may enhance solubility of intermediates but risk side reactions with free amines.

Hydrolysis and Salt Formation

Hydrolysis of ester intermediates to acids is typically performed with 1N HCl under reflux (30–48 hours). For the target compound, controlled acid treatment ensures simultaneous deprotection (if applicable) and hydrochloride salt formation:

Ethyl 2-(Boc-amino)-2-(2H-tetrazol-5-yl)acetateHCl/EtOAcEthyl 2-amino-2-(2H-tetrazol-5-yl)acetate hydrochloride\text{Ethyl 2-(Boc-amino)-2-(2H-tetrazol-5-yl)acetate} \xrightarrow{\text{HCl/EtOAc}} \text{Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate hydrochloride}

Yields for analogous hydrolysis steps range from 58% to 86%, dependent on acid concentration and reaction time.

Challenges in Amino Group Incorporation

Protecting Group Strategies

Primary amines are prone to side reactions during cyclization. Boc protection is preferred due to its stability under thermal conditions and ease of removal with mild acids. Alternative groups (e.g., Fmoc) may require harsher conditions incompatible with tetrazole rings.

Tautomerism and Regioselectivity

The 1H- and 2H-tetrazole tautomers necessitate careful control. NMR analysis from US3962272A confirms that reaction conditions influence tautomeric distribution. For the 2H-tetrazole target, basic conditions (e.g., NaOMe in DMSO) may favor the 2H form via deprotonation.

Industrial-Scale Considerations

Pilot-scale syntheses from US3962272A achieved 65% yield for 1H-tetrazole-1-acetic acid using less pure reactants, suggesting scalability. Key factors include:

  • Cost of Azido Starting Materials : Ethyl azidoacetate synthesis requires handling hazardous azides.

  • Waste Management : Cyanoformate byproducts necessitate specialized disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while substitution reactions can produce various substituted tetrazole compounds.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride involves its interaction with various molecular targets and pathways. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing biological processes . These interactions can lead to a range of biological effects, such as antibacterial and anticancer activities.

Comparison with Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in the tetrazole-5-yl group. Comparisons with structurally related molecules highlight key variations:

Compound Name Heterocycle/Substituent Molecular Weight Key Features Reference
Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate·HCl Tetrazole 235.71* High polarity due to tetrazole; potential for hydrogen bonding
Ethyl 2-amino-2-(furan-3-yl)acetate·HCl Furan 245.71 Oxygen-containing heterocycle; lower metabolic stability
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate·HCl Thiophene (Br-substituted) 327.63 Bromine enhances lipophilicity; possible halogen bonding
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid·HCl Pyrazole 220.66 Pyrazole’s aromaticity may improve thermal stability

*Calculated based on molecular formula C₆H₁₁ClN₄O₂.

Key Insights :

  • Tetrazole vs. Furan/Thiophene: The tetrazole ring increases acidity (pKa ~4.5–5.5) compared to furan (non-acidic) or thiophene (weakly acidic), enhancing solubility in physiological conditions .
  • Substituent Effects : Bromine in thiophene derivatives (e.g., 327.63 g/mol) increases molecular weight and lipophilicity (logP ~2.5), favoring membrane permeability .

Comparison with Analogues :

  • Thiazole Derivatives (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate): Synthesized via nucleophilic substitution (KOH/ethanol), yielding 70–80% purity .
  • Pyrazole Derivatives : Require Pd-catalyzed coupling, increasing cost and complexity .

Yield and Purity :

  • Tetrazole derivatives achieve ~78–91% yield in optimized conditions , comparable to thiazoles (75–85%) but superior to pyrazoles (60–70%) .

Physicochemical Properties

Spectroscopic Data :

  • ¹H NMR : The target compound shows characteristic peaks at δ 1.3 (triplet, CH₃), 4.2 (quartet, OCH₂), and 5.1 (singlet, NH₂), with tetrazole protons at δ 8.5–9.0 .
  • HRMS : [M+H]⁺ at m/z 199.08 (calculated for C₆H₁₀N₄O₂⁺), aligning with tetrazole-containing analogs .

Thermal Stability :

  • Melting points for tetrazole derivatives (e.g., 206–208°C in related compounds ) exceed those of furan (180–185°C) or thiophene derivatives (190–195°C), indicating higher crystalline stability .

Biological Activity

Ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its ability to engage in various biochemical interactions. The presence of the amino group enhances its reactivity, making it a valuable candidate in drug design and synthesis.

The biological activity of this compound is attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : The tetrazole moiety can form non-covalent interactions with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways that are crucial for cellular functions.
  • Bioisosteric Replacement : The compound has been explored as a bioisostere for carboxylic acids, enhancing bioavailability and reducing toxicity in drug formulations.

Biological Activities

This compound exhibits several biological activities, including:

  • Antibacterial Properties : Research indicates that this compound may inhibit bacterial growth, particularly against Gram-positive bacteria .
  • Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells, potentially through modulation of calcium homeostasis and inhibition of anti-apoptotic proteins .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating its potential utility in treating inflammatory diseases.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and mechanisms underlying the biological activities of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of E. coli and Salmonella
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of inflammatory markers

Case Study: Anticancer Mechanism

A study explored the compound's effect on multidrug-resistant (MDR) cancer cells. It was found that this compound could overcome resistance mechanisms by targeting calcium signaling pathways, leading to increased sensitivity to chemotherapy agents .

Case Study: Antibacterial Activity

Another investigation focused on the synthesis of peptide derivatives containing the tetrazole moiety. These derivatives demonstrated selective inhibition against pathogenic bacteria while sparing commensal strains, highlighting their potential for targeted antibacterial therapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl 2-amino-2-(2H-tetrazol-5-yl)acetate hydrochloride?

The compound is typically synthesized via cycloaddition reactions involving sodium azide and nitriles or via substitution reactions using ethyl 2-cyanoacetate derivatives. Key reagents include sodium azide, ammonium chloride, and diphenyl phosphorazidate, with reactions often conducted in polar aprotic solvents (e.g., DMF) under reflux (60–80°C) . Purification methods such as recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) are critical to achieving >95% purity. Yield optimization requires precise stoichiometric control of azide precursors and pH monitoring during cyclization .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Routine characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm the tetrazole ring (δ 8.5–9.5 ppm for NH protons) and ester groups (δ 4.1–4.3 ppm for CH₂).
  • HPLC (C18 column, 0.1% TFA in acetonitrile/water) for purity assessment (>98% by area normalization).
  • Mass spectrometry (ESI+) to verify the molecular ion peak at m/z 214.1 (free base) and chloride adducts .
    Advanced techniques like X-ray crystallography or IR spectroscopy can resolve ambiguities in tautomeric forms of the tetrazole ring .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from differences in:

  • Solvent systems (DMSO vs. aqueous buffers affecting aggregation).
  • Assay conditions (pH, temperature, or reducing agents altering tetrazole redox stability).
    Controlled studies should standardize protocols (e.g., fixed DMSO concentration ≤1%) and include orthogonal assays (SPR, ITC) to validate binding kinetics. Computational docking (AutoDock Vina) can model interactions with targets like cyclooxygenase-2, identifying key residues (e.g., Arg120, Tyr355) for mutagenesis validation .

Advanced: What strategies are recommended for optimizing the stability of this compound under varying pH and temperature conditions?

Stability studies should assess:

  • Hydrolytic degradation : Monitor ester hydrolysis (via HPLC) at pH 2–9, noting accelerated breakdown in alkaline conditions.
  • Thermal stability : TGA/DSC analysis reveals decomposition onset at ~180°C. Storage recommendations include desiccated environments at –20°C, with argon purging to prevent oxidation . For long-term stability, lyophilization in phosphate buffer (pH 6.5) is advised.

Advanced: How can structural analogs of this compound be systematically designed to explore structure-activity relationships (SAR)?

SAR studies should focus on:

  • Tetrazole substitution : Replace the 2H-tetrazol-5-yl group with 1H-tetrazol-5-yl to assess tautomerism effects on solubility and target binding .
  • Ester modifications : Substitute ethyl with methyl or tert-butyl groups to evaluate steric effects on hydrolysis rates and bioavailability.
  • Amino acid backbone : Introduce chiral centers or replace the acetate moiety with propionate to modulate conformational flexibility . High-throughput screening (HTS) in cellular assays (e.g., HEK293T) can prioritize analogs with improved potency.

Basic: What computational tools are suitable for predicting the reactivity and interaction mechanisms of this compound?

  • Reaction pathway modeling : Use Gaussian09 with DFT (B3LYP/6-31G*) to simulate cycloaddition energetics and transition states.
  • Molecular docking : AutoDock or Schrödinger Suite can predict binding modes to enzymes (e.g., angiotensin-converting enzyme), highlighting hydrogen bonds with tetrazole NH and ester carbonyl groups .
  • ADMET prediction : SwissADME or pkCSM forecasts logP (~1.2), aqueous solubility (–2.1 LogS), and CYP450 inhibition risks .

Advanced: What ethical and regulatory considerations apply to handling this compound in preclinical research?

  • Non-therapeutic use : The compound is not FDA-approved; studies must explicitly state it is for in vitro or ex vivo use only.
  • Safety protocols : Follow OSHA guidelines for tetrazole derivatives (PEL: 5 mg/m³), including fume hood use and PPE (nitrile gloves, lab coats).
  • Documentation : Maintain IACUC/IRB approvals for any incidental biological testing, emphasizing compliance with the Animal Welfare Act .

Advanced: How can kinetic modeling elucidate degradation pathways during synthesis and storage?

Apply first-order kinetics to hydrolysis data (HPLC time-course) to determine rate constants (k). Arrhenius plots (ln k vs. 1/T) estimate activation energy (~45 kJ/mol), identifying temperature-sensitive degradation. For oxidative pathways, EPR spectroscopy can detect radical intermediates, guiding antioxidant additive selection (e.g., BHT at 0.01% w/v) .

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